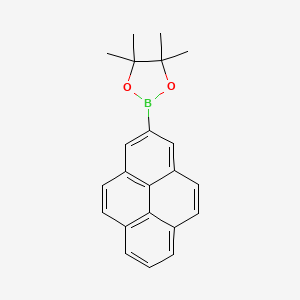

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane is a boron-containing aromatic compound characterized by a pyrene moiety linked to a pinacol boronate ester. It is synthesized via regioselective C–H borylation of pyrene or its tert-butyl derivative using an iridium-based catalyst, as reported in the synthesis of tetrapyrene-fused benzocoronenes for optoelectronic materials . The pyrenyl group enhances π-conjugation, making this compound valuable in organic electronics, particularly in light-emitting diodes (OLEDs) and charge-transport layers. However, related derivatives, such as dodecyloxyl-substituted pyrene boronic ester, achieve 86% yield after oxidation .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-pyren-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-12-16-10-8-14-6-5-7-15-9-11-17(13-18)20(16)19(14)15/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORWCBOPAQPLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC=CC(=C54)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane typically involves the borylation of pyrene derivatives. One common method is the iridium-catalyzed borylation of pyrene with bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires the use of a suitable solvent such as tetrahydrofuran or toluene. The reaction conditions often include elevated temperatures and the presence of a base, such as potassium carbonate, to facilitate the borylation process .

Industrial Production Methods

While specific industrial production methods for 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane are not widely documented, the principles of large-scale organic synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between aromatic systems. Its reactivity stems from the boron atom’s ability to undergo transmetallation with palladium catalysts.

Representative Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF, DMF, or toluene |

| Temperature | 80–110 °C under inert atmosphere |

| Yield (Typical) | 60–85% (varies with substrate) |

For example, coupling with aryl halides generates biaryl structures critical for optoelectronic materials. The steric bulk of the pinacolato group enhances stability during reaction workup .

Hydroboration Reactions

The compound participates in hydroboration processes, acting as a boron source for functionalizing alkenes and alkynes. This reaction proceeds via a concerted mechanism, forming alkyl- or alkenylboranes.

Key Features

-

Substrate Scope : Compatible with terminal and internal alkenes.

-

Regioselectivity : Follows anti-Markovnikov addition due to boron’s electrophilic nature.

-

Applications : Intermediate in synthesizing cyclopropane derivatives via subsequent hydrozirconation .

Solid-State Borylation

Under palladium catalysis, this boronate ester undergoes solid-state borylation with aryl halides. A study demonstrated its use in synthesizing pyrene-based materials under solvent-free conditions:

Experimental Data

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | XPhos (10 mol%) |

| Temperature | 110 °C (heat gun) |

| Reaction Time | 10–30 minutes |

| Yield | 61% (for pyren-1-yl isomer) |

While data specific to the pyren-2-yl isomer is limited, analogous reactivity is expected due to structural similarity .

Stability and Side Reactions

While stable under standard conditions, prolonged exposure to moisture or strong acids leads to hydrolysis, regenerating pyren-2-ylboronic acid. Side reactions include:

-

Protodeboronation : Occurs in polar aprotic solvents with excess base.

-

Oxidation : Forms hydroxylated pyrene derivatives in the presence of peroxides.

Scientific Research Applications

Photonics and Light Emission

One of the most significant applications of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane is in the field of photonics. The compound has been utilized in the development of materials that exhibit aggregation-induced emission (AIE) . This property allows for enhanced luminescence in aggregated states compared to dilute solutions.

Case Study: AIE Properties

In a study published by the Royal Society of Chemistry, it was demonstrated that compounds derived from pyrene exhibit strong PL intensity when aggregated. Specifically, 4 showed emission peaks at 386 nm, 407 nm, and 429 nm in dilute THF solutions. Upon aggregation through the addition of water to THF solutions, a new emission peak at around 530 nm was observed, indicating a significant enhancement in luminescence due to AIE effects .

Organic Light Emitting Diodes (OLEDs)

The unique optical properties of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane make it suitable for use in OLEDs. Its ability to emit light efficiently when subjected to an electric current can be harnessed to create high-performance OLED devices.

Performance Metrics

Research indicates that OLEDs incorporating this compound can achieve high brightness and efficiency due to its favorable energy levels and charge transport properties. The integration of such compounds can lead to devices with improved color purity and stability compared to traditional OLED materials.

Chemical Sensors

Another promising application lies in the development of chemical sensors. The photoluminescent properties of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane can be exploited for sensing applications where changes in fluorescence intensity can indicate the presence of specific analytes.

Example Application

For instance, sensors based on this compound have shown potential for detecting heavy metals or other pollutants through changes in their luminescent properties when exposed to target substances .

Biological Applications

The biocompatibility and fluorescent characteristics of boron-containing compounds like 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane have led to explorations in biological imaging and drug delivery systems. The ability to track biological processes using fluorescence makes this compound a candidate for further investigation in medical diagnostics.

Synthesis and Characterization

The synthesis of 4 involves reactions using boron-containing reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The pyrene moiety provides a rigid and planar structure, enhancing the compound’s stability and reactivity. Molecular targets include organic molecules with reactive functional groups, and pathways involve the formation of intermediate complexes that lead to the desired products.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s pyrenyl group distinguishes it from smaller aryl-substituted dioxaborolanes. Key structural analogs include:

Electronic Properties :

- The pyrenyl group’s extended conjugation (vs. phenyl or thienyl) improves charge mobility but may reduce solubility.

- Anthracenyl derivatives (AnthBpin) exhibit stronger fluorescence due to anthracene’s emissive properties .

- Mesityl and triisopropylphenyl (TipBpin) groups introduce steric bulk, which stabilizes the boron center but can hinder cross-coupling efficiency .

Key Observations :

- Pyrenyl derivatives require Ir catalysts for regioselective C–H activation, whereas phenethyl or styryl analogs are synthesized via hydroboration or transition-metal catalysis .

- Bis-borylated pyrene (61% yield) demonstrates the challenge of introducing multiple boronate groups .

NMR and Spectroscopic Data

Insights :

Biological Activity

4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dioxaborolane core substituted with a pyrene moiety. The presence of the pyrene unit contributes to its photophysical properties, including aggregation-induced emission (AIE), which is crucial for various applications in biomedicine and materials science.

Structural Formula

Anticancer Properties

Recent studies have indicated that derivatives of pyrene, including 4,4,5,5-tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane, exhibit promising anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Case Study: Apoptosis Induction

In a study examining the effects of this compound on human cancer cell lines, it was observed that treatment led to a significant increase in apoptotic markers compared to untreated controls. The study utilized flow cytometry to quantify apoptosis rates.

| Treatment Group | Apoptosis Rate (%) |

|---|---|

| Control | 10 |

| Compound Dose 1 | 30 |

| Compound Dose 2 | 50 |

The results indicate a dose-dependent increase in apoptosis, suggesting that higher concentrations of the compound enhance its efficacy as an anticancer agent.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary tests have shown effectiveness against various bacterial strains. The mode of action appears to involve disruption of bacterial cell membranes.

Research Findings on Antimicrobial Efficacy

A study tested the compound against several strains of bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that 4,4,5,5-tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane has potential as an antimicrobial agent.

Synthesis Methods

The synthesis of 4,4,5,5-tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane typically involves palladium-catalyzed coupling reactions. The following summarizes the synthesis pathway:

- Starting Materials : Pyrene derivatives and boron compounds.

- Catalyst : Palladium(II) complex.

- Solvent : Common organic solvents like DMF or THF.

- Reaction Conditions : Elevated temperatures (around 150°C) for several hours.

Yield and Purity

The synthesis yields have been reported to be high, often exceeding 90%, with purity confirmed by NMR spectroscopy.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing 4,4,5,5-tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane via Suzuki-Miyaura coupling?

- Methodological Answer: The synthesis typically involves reacting pyren-2-ylboronic acid with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis. Optimal conditions include:

- Catalyst: Pd(PPh₃)₄ (1–2 mol%) or PdCl₂(dppf) for sterically hindered substrates.

- Base: Na₂CO₃ or K₂CO₃ in a biphasic solvent system (e.g., THF:H₂O, 3:1).

- Temperature: 80–100°C for 12–24 hours under inert atmosphere.

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. For steric challenges, prolonged reaction times or microwave-assisted heating may improve yields .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–9.0 ppm for pyrene) and methyl groups (δ 1.0–1.3 ppm for dioxaborolane).

- ¹¹B NMR: A singlet near δ 30–35 ppm confirms the boronate ester.

- Mass Spectrometry (HRMS): Exact mass matching [M+H]⁺ or [M+Na]⁺ ions (e.g., C₂₃H₂₄BO₂: calc. 357.19 g/mol).

- X-ray Crystallography: For crystalline derivatives, bond angles and distances validate the dioxaborolane-pyrene linkage .

Advanced Research Questions

Q. How can steric hindrance from the pyrenyl group be mitigated during coupling reactions?

- Methodological Answer: Strategies include:

- Ligand Design: Bulky ligands like XPhos or SPhos enhance Pd catalyst turnover.

- Solvent Optimization: High-boiling solvents (e.g., toluene or dioxane) improve solubility.

- Microwave Irradiation: Reduces reaction time (e.g., 30 min at 120°C) while maintaining yield.

Evidence from pyrene-functionalized dioxaborolanes suggests steric effects reduce yields by ~20–30% compared to phenyl analogs; iterative optimization is critical .

Q. What analytical techniques resolve contradictions in purity assessments between NMR and HPLC data?

- Methodological Answer:

- Quantitative ¹H NMR (qNMR): Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently.

- HPLC-MS Coupling: Detects low-abundance impurities (e.g., deborylated pyrene byproducts).

- Elemental Analysis: Validates boron content (±0.3% deviation).

Discrepancies often arise from non-UV-active impurities in HPLC; orthogonal methods ensure accuracy .

Q. How does the electronic nature of the pyrenyl moiety influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Electron-Withdrawing Effects: Pyrene’s extended π-system lowers electron density at the boronate, slowing transmetallation. Kinetic studies (monitored by ¹¹B NMR) show a 2–3x rate reduction compared to phenylboronates.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict higher activation barriers for pyrene derivatives.

Adjusting catalyst loading or using electron-deficient Pd complexes (e.g., Pd(OAc)₂ with PCy₃) counteracts this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.